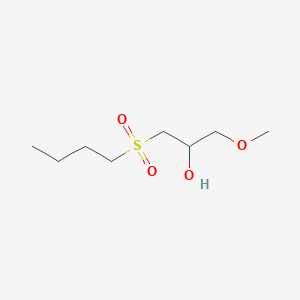

![molecular formula C20H20N2O3 B4886603 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methylphenyl)benzamide](/img/structure/B4886603.png)

4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methylphenyl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N-(2-methylphenyl)benzamide often involves complex chemical reactions, including the use of Diels-Alder reactions and reductive cyclization methods. For instance, Diels-Alder reactions have been used to form compounds with specific structural features, demonstrating the versatile approaches to synthesizing benzamide derivatives (Kranjc et al., 2011). Additionally, reductive cyclization techniques have been employed in the synthesis of related compounds, utilizing reductive agents in specific solvents (Bhaskar et al., 2019).

Molecular Structure Analysis

The molecular structure of related benzamide compounds has been thoroughly analyzed using various methods, including X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies reveal detailed geometric parameters, confirming the planarity or non-planarity of different parts of the molecules and the presence of intramolecular hydrogen bonds contributing to the stability of the molecular structure (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cycloadditions and reactions involving nitroacetate in the presence of dimethylacetamide, leading to the formation of isoxazoline N-oxides. These reactions highlight the reactivity of the benzamide nucleus and its derivatives (Kaji & Zen, 1980).

Physical Properties Analysis

Physical properties, including thermal stability and solubility, are crucial for understanding the behavior of benzamide compounds in different environments. Techniques such as TGA/DTA have been employed to assess the thermal properties, indicating a degree of stability under certain temperature ranges (Prabukanthan et al., 2022).

Chemical Properties Analysis

The chemical properties, including acid-base behavior and redox potential, are significant for applications in material science and pharmacology. Studies have shown that benzamide derivatives exhibit reversible acid-base behavior and redox activity, leading to the generation of free radicals under certain conditions (Bem et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of the compound “4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the biochemical pathways affected by this compound . Once the targets and mode of action are known, the affected pathways and their downstream effects can be outlined.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be described once the targets, mode of action, and affected biochemical pathways are identified and understood.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Propiedades

IUPAC Name |

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-13-6-4-5-7-19(13)21-20(23)16-8-10-17(11-9-16)24-12-18-14(2)22-25-15(18)3/h4-11H,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFNOPKLTJTODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323168 | |

| Record name | 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57259231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

851911-02-9 | |

| Record name | 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4886520.png)

![1-[4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4886541.png)

![2,2'-[(4-ethylcyclohexyl)imino]diethanol](/img/structure/B4886546.png)

![1-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperazine](/img/structure/B4886548.png)

![4-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4886561.png)

![2-(2,4-dichlorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4886590.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(2-pyridinyl)acetamide](/img/structure/B4886598.png)

![4-[2-(2-fluorophenyl)-1-methylethyl]-2,6-dimethylmorpholine](/img/structure/B4886607.png)

![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B4886614.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-3-propoxybenzamide](/img/structure/B4886625.png)